molecular formula C21H14N4O5 B12577412 4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one CAS No. 488787-61-7

4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B12577412
CAS No.: 488787-61-7
M. Wt: 402.4 g/mol
InChI Key: DKAPOWDPDPPVLJ-UHFFFAOYSA-N
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Description

4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound with the molecular formula C21H14N4O5 This compound features a unique structure that includes an imidazole ring substituted with nitrophenyl groups and a cyclohexadienone moiety

Preparation Methods

The synthesis of 4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with 4,5-diamino-1,3-dihydro-2H-imidazole under acidic conditions, followed by cyclization and oxidation steps . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials and as a component in certain industrial processes

Mechanism of Action

The mechanism of action of 4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl groups and imidazole ring play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and nitrophenyl-substituted organic molecules. Some examples are:

The uniqueness of 4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

488787-61-7

Molecular Formula

C21H14N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

4-[4,5-bis(4-nitrophenyl)-1H-imidazol-2-yl]phenol

InChI

InChI=1S/C21H14N4O5/c26-18-11-5-15(6-12-18)21-22-19(13-1-7-16(8-2-13)24(27)28)20(23-21)14-3-9-17(10-4-14)25(29)30/h1-12,26H,(H,22,23)

InChI Key

DKAPOWDPDPPVLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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